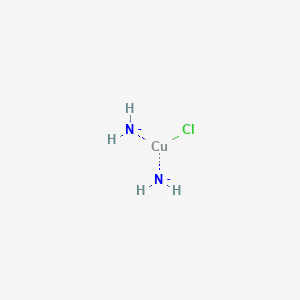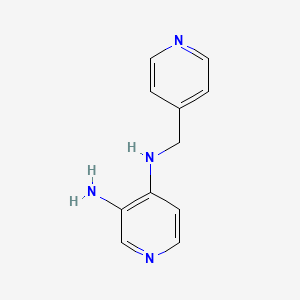![molecular formula C10H13ClO B14445695 3-[4-(Chloromethyl)phenyl]propan-1-ol CAS No. 74729-15-0](/img/structure/B14445695.png)
3-[4-(Chloromethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Chloromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenylpropanol, where a chloromethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Chloromethyl)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-[4-(Chloromethyl)phenyl]propanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of the corresponding acid or ester to yield this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[4-(Chloromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 3-[4-(Chloromethyl)phenyl]propanoic acid.
Reduction: 3-[4-(Chloromethyl)phenyl]propan-1-amine.
Substitution: 3-[4-(Azidomethyl)phenyl]propan-1-ol or 3-[4-(Cyanomethyl)phenyl]propan-1-ol.
Applications De Recherche Scientifique
3-[4-(Chloromethyl)phenyl]propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[4-(Chloromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, affecting various biochemical pathways . The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-[4-(Bromomethyl)phenyl]propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-[4-(Methoxymethyl)phenyl]propan-1-ol: Similar structure but with a methoxy group instead of chlorine.
3-[4-(Hydroxymethyl)phenyl]propan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness: 3-[4-(Chloromethyl)phenyl]propan-1-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and size influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
74729-15-0 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-[4-(chloromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8H2 |
Clé InChI |
PDJHLNFNPHXOOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
silane](/img/structure/B14445632.png)
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
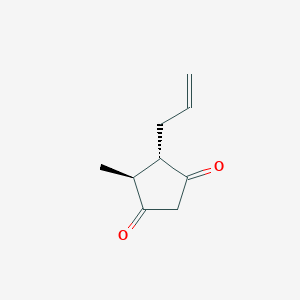
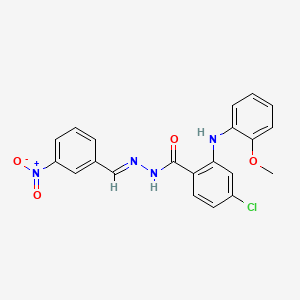

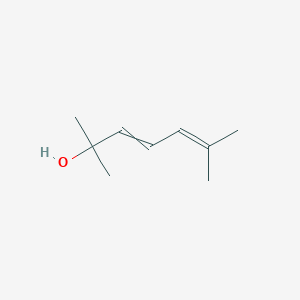
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
